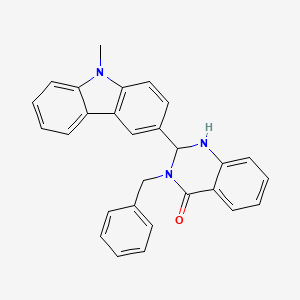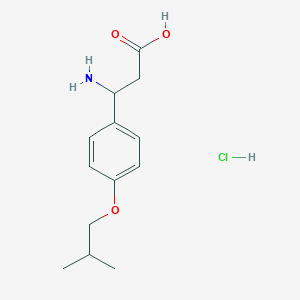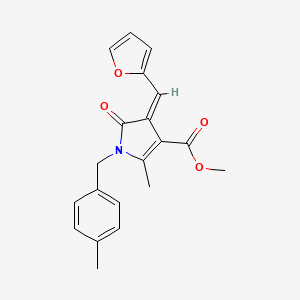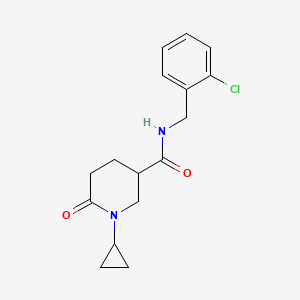
3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of quinazolinone derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood. However, several studies have suggested that the compound exerts its biological activity by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone can induce apoptosis (programmed cell death) in cancer cells. The compound has also been reported to inhibit the formation of new blood vessels, which is essential for the growth and spread of tumors. In addition, the compound has shown potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone in lab experiments is its potent biological activity against cancer cells. The compound is relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone. One of the significant areas of research is to explore the molecular mechanism of action of the compound and identify the specific targets that it interacts with. Another area of research is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, more studies are needed to evaluate the pharmacokinetics and toxicity of the compound in animal models to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone has been reported in several research articles. One of the common methods involves the reaction of 2-amino-4-benzyl-3-cyano-5-methylthiophene with 3-carboxy-9-methylcarbazole in the presence of a suitable catalyst. The resulting compound is then subjected to reduction using hydrogen gas and a palladium catalyst to obtain the final product.
Aplicaciones Científicas De Investigación
3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydro-4(1H)-quinazolinone has shown promising results in various scientific research applications. One of the significant applications is in the field of medicinal chemistry. The compound has been reported to possess potent anticancer activity against various cancer cell lines. The compound has also shown potential as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
3-benzyl-2-(9-methylcarbazol-3-yl)-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c1-30-25-14-8-6-11-21(25)23-17-20(15-16-26(23)30)27-29-24-13-7-5-12-22(24)28(32)31(27)18-19-9-3-2-4-10-19/h2-17,27,29H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIEQUCBCTZCLKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5)C6=CC=CC=C61 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-2-(9-methyl-9H-carbazol-3-yl)-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(sec-butyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5112422.png)

![N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5112449.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-(3-hydroxy-2,2-dimethylpropyl)acetamide](/img/structure/B5112467.png)



![1-benzoyl-4-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]piperazine](/img/structure/B5112493.png)
![ethyl 4-[(dimethylamino)methyl]-5-hydroxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5112494.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5112505.png)



![2-chloro-5-{5-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5112520.png)